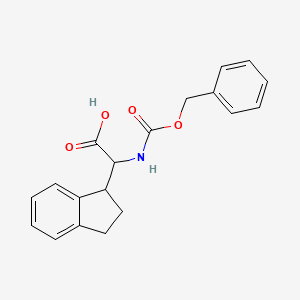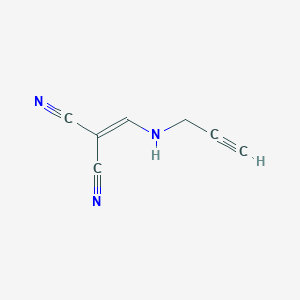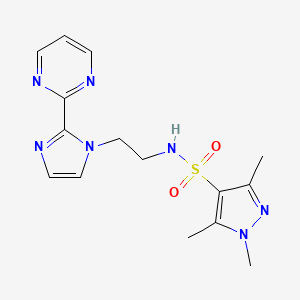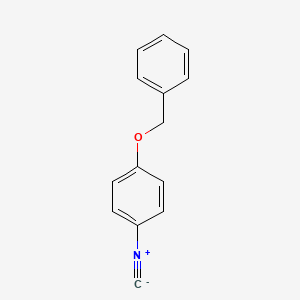
N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step reactions, including the use of thionyl chloride and refluxing with different aromatic acids in the presence of a base like triethylamine . For example, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was achieved by refluxing a dichlorophenyl-nitrobenzamide with thionyl chloride followed by treatment with 2-methyl benzoic acid . This suggests that a similar approach could be used for the synthesis of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide," possibly involving the use of 4-chlorophenyl and 2-methyl-3-nitrobenzamido precursors.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the dihedral angles between aromatic rings and the orientation of functional groups such as nitro groups . For instance, the dihedral angle between two aromatic rings in one of the studied compounds is 82.32(4)°, and the nitro groups are oriented at specific dihedral angles with respect to their attached phenyl rings . The amide group typically forms a distinct dihedral angle with the benzoyl ring, contributing to the overall conformation of the molecule . These structural details are crucial for understanding the three-dimensional conformation of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide."
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the aromatic rings and the nature of the amide bond . For example, modifications on the amide bond and the alkyl chain linking the benzamide moiety to other groups can affect the compound's affinity for certain receptors . The presence of chloro and nitro groups can also impact the reactivity, as seen in the synthesis and characterization of various chlorophenyl benzamides . These insights can be applied to predict the reactivity of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide" in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as their crystalline structure, hydrogen bonding patterns, and bond parameters, are well-documented . These compounds often crystallize in specific space groups with defined unit cell dimensions, and their molecules can be linked by intermolecular hydrogen bonds, forming chains or dimeric pairs . The presence of chloro and nitro substituents can influence the molecular packing and hydrogen bonding motifs. Understanding these properties is essential for the analysis of the physical state and stability of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide."
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis and crystal structure of related benzamide compounds have been extensively studied, demonstrating methods for synthesizing benzamide derivatives with specific structural configurations, which are confirmed through spectroscopic, elemental analysis, and single crystal X-ray diffraction data (Saeed, Hussain, Abbas, & Bolte, 2010).
Biological Activities
- Research on benzofuran derivatives has explored their potential antifertility and anti-inflammatory activities. Some derivatives have shown significant anti-inflammatory activity, comparable to aspirin, though no antifertility activity was observed in the studied compounds (Saksena, Radhakrishnan, Kar, & Gokhale, 1971).
- Another study focused on the photo-rearrangement of N-aryl-2-nitrobenzamides, leading to the formation of azo-compounds, which could have implications for medicinal chemistry and the development of photoactive materials (Gunn & Stevens, 1973).
Synthesis of Labelled Compounds
- Isotopically efficient syntheses of [15N]-nitrothiophenecarboxamides, which are of interest as antitumor agents, have been reported, showcasing the potential of these compounds in cancer research (Shinkwin & Threadgill, 1996).
Chemical Transformations
- The rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate has been explored, indicating the potential for creating novel chemical structures through rearrangement processes (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000).
Potential Therapeutic Applications
- Studies have synthesized and characterized tritium-labeled N-((R)-1-((S)-4-(4-chlorophenyl)-4-hydroxy-3,3-dimethylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl)-3-sulfamoylbenzamide, a compound with relevance to C-C chemokine receptor 1 (CCR1) antagonism, highlighting the compound's potential in therapeutic applications (Hong, Hynes, Tian, Balasubramanian, Bonacorsi, 2015).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O5/c1-13-16(6-4-7-18(13)27(30)31)22(28)26-20-17-5-2-3-8-19(17)32-21(20)23(29)25-15-11-9-14(24)10-12-15/h2-12H,1H3,(H,25,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHXHAIZXFGFBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)
![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)
![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)
![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)







![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)